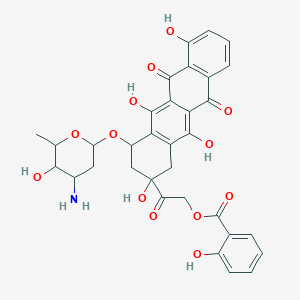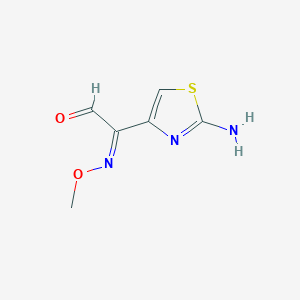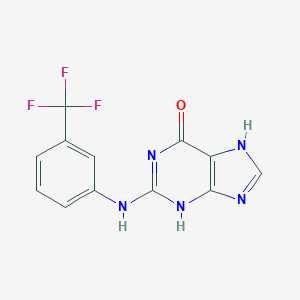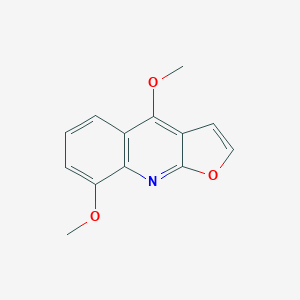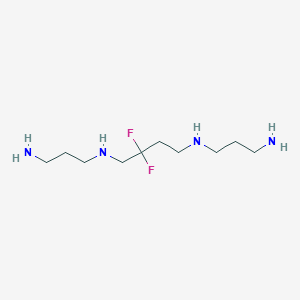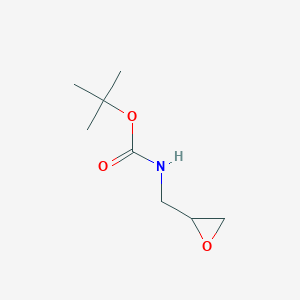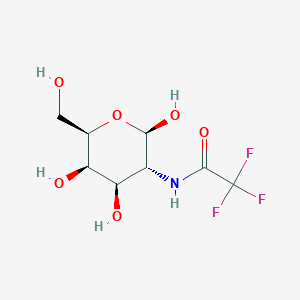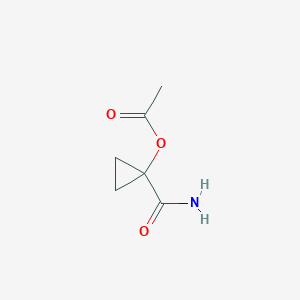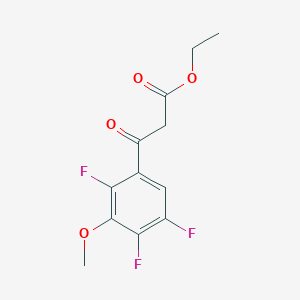dimethyl- CAS No. 100751-62-0](/img/structure/B45161.png)
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-, is an organic compound that has a wide range of applications in the fields of chemistry and biology. Its unique properties make it an ideal choice for a variety of scientific research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of compound 'Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-' can be achieved through a multi-step synthesis involving the reaction of several starting materials.
Starting Materials
2-naphthol, 6-bromo-1-chloro-2-naphthalene, tert-butyl-dimethylsilyl chloride, lithium aluminum hydride, dimethylformamide, trimethylsilyl iodide, trimethylsilyl trifluoromethanesulfonate, trifluoroacetic acid, triethylamine, tetrahydrofuran, sodium hydride, chlorotrimethylsilane, tetramethylammonium fluoride, magnesium, iodomethane, silane
Reaction
Step 1: Synthesis of 6-bromo-2-naphthol by reacting 2-naphthol with 6-bromo-1-chloro-2-naphthalene in the presence of tert-butyl-dimethylsilyl chloride and lithium aluminum hydride in dimethylformamide., Step 2: Protection of the hydroxyl group in 6-bromo-2-naphthol with trimethylsilyl iodide and trimethylsilyl trifluoromethanesulfonate in trifluoroacetic acid and triethylamine in tetrahydrofuran., Step 3: Synthesis of 6-bromo-2-naphthalenemethanol by reacting the protected 6-bromo-2-naphthol with sodium hydride and chlorotrimethylsilane in tetrahydrofuran., Step 4: De-protection of the trimethylsilyl group in 6-bromo-2-naphthalenemethanol with tetramethylammonium fluoride in tetrahydrofuran., Step 5: Synthesis of 6-bromo-2-naphthalenemethyliodide by reacting 6-bromo-2-naphthalenemethanol with iodomethane in the presence of magnesium in tetrahydrofuran., Step 6: Synthesis of Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl- by reacting 6-bromo-2-naphthalenemethyliodide with silane in the presence of palladium catalyst in tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Silane has a variety of scientific research applications, including the synthesis of polymers, catalysts, and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of pharmaceuticals. Additionally, silane is used in the synthesis of polymers for use in drug delivery systems and in the synthesis of catalysts for use in industrial processes.
Wirkmechanismus
Silane is a versatile reagent in organic synthesis due to its ability to form strong bonds with other molecules. It can act as a nucleophile, forming covalent bonds with electrophilic species, or as an electrophile, forming covalent bonds with nucleophilic species. Additionally, silane can act as a Lewis acid, forming coordinate bonds with Lewis bases.
Biochemische Und Physiologische Effekte
Silane has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, silane has been found to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of membrane phospholipids. Silane has also been found to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Silane is a versatile reagent with a wide range of applications in the laboratory. Its unique properties make it an ideal choice for a variety of scientific research applications. However, silane can be difficult to work with due to its reactivity and instability. Additionally, silane is flammable and corrosive, and must be handled with caution.
Zukünftige Richtungen
The potential future directions of silane research include the development of new synthesis methods, the development of new catalysts, the exploration of its potential therapeutic applications, and the development of new polymers. Additionally, silane could be used to develop new drug delivery systems, to improve the efficiency of industrial processes, and to create new materials with unique properties.
Eigenschaften
IUPAC Name |
(6-bromonaphthalen-2-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-13-6-7-15-11-16(18)9-8-14(15)10-13/h6-11H,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOFMPPOMQXNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541716 |
Source


|
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl- | |
CAS RN |
100751-62-0 |
Source


|
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

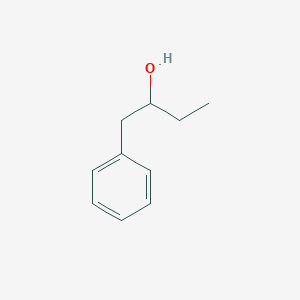
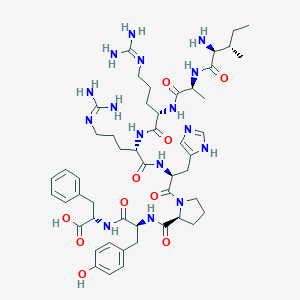
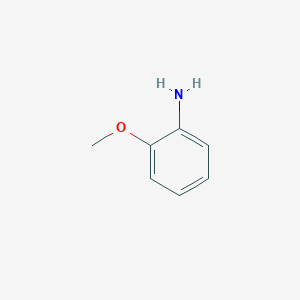
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
